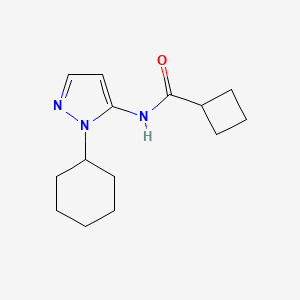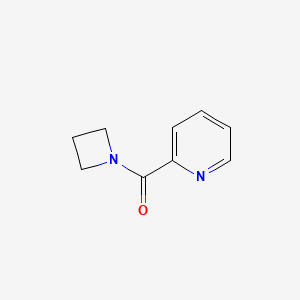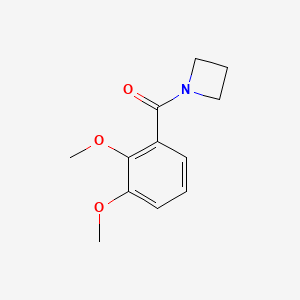
6-methyl-N-phenylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-phenylpyridine-3-carboxamide, also known as MPPC, is a chemical compound that has gained increasing attention in scientific research due to its potential as a pharmacological agent. MPPC belongs to the class of pyridinecarboxamides and has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of MPCC is not well understood. However, it has been proposed that MPCC may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, MPCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPCC has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
MPCC has been found to possess various biochemical and physiological effects. For example, MPCC has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPCC has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPCC has been shown to possess antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
MPCC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MPCC has been shown to possess a wide range of biological activities, making it a versatile pharmacological agent. However, one limitation of MPCC is that its mechanism of action is not well understood, which may make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for MPCC research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPCC may have potential as a treatment for chronic pain conditions such as neuropathic pain. Further investigation into the mechanism of action of MPCC may also provide insight into its potential therapeutic uses. Finally, the development of new synthesis methods for MPCC may improve its availability and make it more accessible for research purposes.
Synthesemethoden
The synthesis of MPCC involves the reaction of 6-methylpyridine-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure MPCC. The yield of this synthesis method is around 70-80%.
Wissenschaftliche Forschungsanwendungen
MPCC has been studied extensively for its potential as a pharmacological agent. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MPCC has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-11(9-14-10)13(16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFVBHUIGYTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-phenylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)